molecular formula C34H44N8O8 B12385867 Z-Leu-Arg-Gly-Gly-AMC

Z-Leu-Arg-Gly-Gly-AMC

Cat. No.: B12385867
M. Wt: 692.8 g/mol
InChI Key: UJBADKZGUTUILD-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Leu-Arg-Gly-Gly-AMC, also known as Z-Leucyl-Arginyl-Glycyl-Glycyl-7-amido-4-methylcoumarin, is a fluorogenic substrate used primarily in the study of protease activity. The compound consists of a pentapeptide sequence linked to the fluorescent group 7-amino-4-methylcoumarin (AMC). The “Z” denotes the benzyloxycarbonyl (Z) protecting group, which is used to protect amino acids from nonspecific reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Leu-Arg-Gly-Gly-AMC involves the stepwise assembly of the peptide chain, followed by the attachment of the AMC group. The process typically begins with the protection of the amino acids using the benzyloxycarbonyl (Z) group. The protected amino acids are then coupled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). The final step involves the attachment of the AMC group to the peptide chain .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions

Z-Leu-Arg-Gly-Gly-AMC undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases the fluorescent AMC group, which can be detected using fluorescence spectroscopy .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of specific proteases, such as ubiquitin C-terminal hydrolases (UCHs) or isopeptidase T. The reaction is carried out in a buffered solution, often containing HEPES (pH 7.4), Triton X-100, BSA, and DTT .

Major Products Formed

The major product formed from the hydrolysis of this compound is the free fluorescent AMC group, which can be quantified to assess the activity of the protease .

Mechanism of Action

The mechanism of action of Z-Leu-Arg-Gly-Gly-AMC involves its hydrolysis by specific proteases. The protease cleaves the peptide bond, releasing the fluorescent AMC group. The fluorescence intensity of the released AMC is directly proportional to the protease activity, allowing for quantitative measurement .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-Leu-Arg-Gly-Gly-AMC is unique due to its specific peptide sequence, which makes it a preferred substrate for certain proteases. Its high sensitivity and specificity make it an ideal choice for studying protease activity in various research applications .

Properties

Molecular Formula

C34H44N8O8

Molecular Weight

692.8 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[2-[[2-[(4-methyl-2-oxochromen-7-yl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C34H44N8O8/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37)/t25-,26-/m0/s1

InChI Key

UJBADKZGUTUILD-UIOOFZCWSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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